molecular formula C22H16BrClN2O4 B15086427 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 328905-48-2

4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B15086427
CAS No.: 328905-48-2
M. Wt: 487.7 g/mol
InChI Key: SSEWVSDECQLDDB-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, typically starting with the preparation of the phenoxyacetyl hydrazone intermediate. This intermediate is then reacted with 4-bromo-2-chlorobenzoic acid under specific conditions to form the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:

These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity .

Properties

CAS No.

328905-48-2

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c23-16-10-11-20(30-22(28)18-8-4-5-9-19(18)24)15(12-16)13-25-26-21(27)14-29-17-6-2-1-3-7-17/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

SSEWVSDECQLDDB-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.